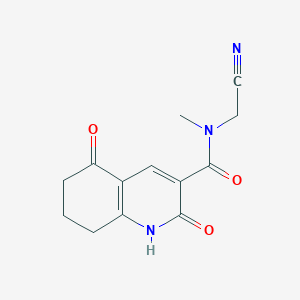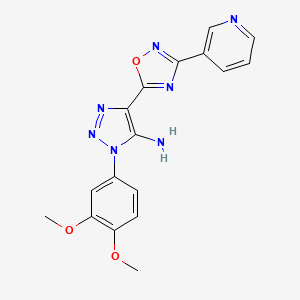
Methyl 2-amino-4-chlorobutanoate;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Methyl 2-amino-4-chlorobutanoate;hydrochloride” is a chemical compound with the molecular formula C5H11Cl2NO2 . It is a derivative of butanoic acid, specifically a methyl ester with an amino and a chloro substituent .
Molecular Structure Analysis
The molecular structure of “Methyl 2-amino-4-chlorobutanoate;hydrochloride” consists of a butanoate backbone with a methyl ester group at one end, a chloro substituent on the fourth carbon, and an amino group on the second carbon .Physical And Chemical Properties Analysis
“Methyl 2-amino-4-chlorobutanoate;hydrochloride” is a solid at room temperature . Its exact physical and chemical properties such as melting point, boiling point, and density are not specified in the sources I found .科学的研究の応用
Molecular Docking and Spectroscopic Studies
Methyl 2-amino-4-chlorobutanoate hydrochloride and its derivatives are explored for their potential in molecular docking, indicating their role in inhibiting growth factors and possessing biological activities. Studies reveal their vibrational bands, molecular stability through NBO analysis, and nonlinear optical materials potential through dipole moment and hyperpolarizability assessments. These compounds are also studied for their electronic and optical properties, suggesting their importance in pharmacological research (Vanasundari et al., 2018).
Biosynthesis Pathways
Research into the biosynthesis of certain neurotoxins in cyanobacteria has implicated similar compounds in the formation of neurotoxic diaminomonocarboxylic acids. Understanding these pathways is crucial for addressing environmental sources of neurotoxins and their potential impacts on health (Nunn & Codd, 2017).
Electrochemical Oxidation
Studies on electrochemical oxidation processes, particularly in the degradation of organic pollutants, have investigated compounds related to Methyl 2-amino-4-chlorobutanoate hydrochloride. These studies aim to understand the degradation mechanisms of pollutants and the efficiency of various anodic materials in these processes, highlighting the environmental applications of these compounds (Santos et al., 2020).
Enzymatic Reduction
Research on the stereoselective reduction of β-keto esters by specific fungi demonstrates the production of key chiral intermediates with high optical purity, crucial for synthesizing pharmaceuticals. These findings underline the importance of Methyl 2-amino-4-chlorobutanoate hydrochloride and its derivatives in developing enantioselective synthesis methods for drug production (Patel et al., 1992).
Pharmaceutical Preservative and Sedative Hypnotic Studies
Chlorobutanol, a derivative, is extensively studied for its roles as a chemical preservative and sedative hypnotic, demonstrating the broad pharmaceutical applications of these compounds. Investigations into its mechanism of action, particularly its effects on voltage-gated sodium channels, provide insights into its analgesic properties and potential side effects (Kracke & Landrum, 2011).
作用機序
Safety and Hazards
特性
IUPAC Name |
methyl 2-amino-4-chlorobutanoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10ClNO2.ClH/c1-9-5(8)4(7)2-3-6;/h4H,2-3,7H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGJCRPOSFPLWAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CCCl)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-amino-4-chlorobutanoate hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(6-ethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)butyramide hydrochloride](/img/structure/B2473556.png)


![3-[2-(1,3-Benzoxazol-2-ylamino)ethyl]-6-cyclopropylpyrimidin-4-one](/img/structure/B2473559.png)
![2-bromo-N-[5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2473560.png)
![N-(2-chlorobenzyl)-6-(1-(2-(cyclohexyl(methyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)hexanamide](/img/structure/B2473562.png)
![N-(1-Cyanocyclohexyl)-2-[4,4-difluoro-2-(hydroxymethyl)pyrrolidin-1-yl]-N-methylacetamide](/img/structure/B2473564.png)


![(1S,6S)-6-Methyl-7-azabicyclo[4.2.0]octane](/img/structure/B2473570.png)
![Methyl [2-(4-methylphenyl)ethyl]carbamate](/img/structure/B2473571.png)
![2-[(2-benzyl-1-oxo-3,4-dihydroisoquinolin-5-yl)oxy]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2473572.png)

![2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B2473575.png)